4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
Description
This compound features a benzimidazole core substituted at position 1 with a 2-chlorophenylmethyl group and at position 2 with a pyrrolidin-2-one moiety bearing a 2-fluorophenyl substituent. The benzimidazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The chlorine atom at the ortho position of the phenyl group and the fluorine at the ortho position of the pyrrolidinone-attached phenyl may enhance steric and electronic effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULCVWPOCGYWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps. One common method involves the reaction of 1-(2-chlorobenzyl)-1H-benzimidazole with 2-fluorobenzaldehyde in the presence of a suitable base and solvent. The resulting intermediate is then subjected to cyclization to form the pyrrolidin-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolidin-2-one rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Structural Differences: The benzimidazole N1 substituent is a 4-(2-methoxyphenoxy)butyl chain instead of a 2-chlorophenylmethyl group. The pyrrolidinone retains the 2-fluorophenyl group but lacks the 2-chlorophenyl substitution.
- Implications :
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one Hydrochloride
- Structural Differences: The benzimidazole N1 substituent is a 2-(2,6-dimethylphenoxy)ethyl group, introducing steric bulk from methyl groups. The pyrrolidinone has a 4-fluorophenylmethyl substituent (para-fluorine) instead of 2-fluorophenyl (ortho-fluorine).
- The dimethylphenoxy group could enhance π-π stacking but limit penetration through lipid membranes due to increased bulk .
Pyrazole- and Triazole-Based Analogues
- Example : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} ().
- Structural Differences :
- Replaces benzimidazole with pyrazole-thiazole-triazole heterocycles.
- Features bromophenyl and fluorophenyl substituents.
- Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .
Pyrazolo[3,4-c]pyrimidine Derivatives
- Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate ().
- Structural Differences :
- Uses a pyrazolo-pyrimidine core instead of benzimidazole.
- Contains multiple fluorine atoms and a chromen-4-one system.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on recent studies and data.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter receptors, potential anti-cancer properties, and other pharmacological effects.
1. Neuropharmacological Activity
Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The modulation of this receptor can lead to anxiolytic and sedative effects, making it a target for anxiety and sleep disorder treatments .
2. Anticancer Properties
Preliminary studies suggest that benzodiazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation. For instance, some derivatives have shown efficacy against breast cancer cell lines by disrupting microtubule dynamics .
3. Antimicrobial Activity
Compounds similar to this compound have been evaluated for antibacterial and antifungal properties. In vitro tests demonstrated significant inhibition against various bacterial strains, indicating potential as a therapeutic agent in treating infections .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are multifaceted:
- GABA-A Receptor Modulation : Enhances inhibitory neurotransmission, potentially reducing anxiety and promoting sedation.
- Apoptotic Pathway Activation : Triggers intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Enzyme Inhibition : Some derivatives have shown enzyme inhibitory activity, which may contribute to their antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
